molecular formula C8H8BrNO2S B3186545 5-Bromo-2-methyl-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide CAS No. 1254319-63-5

5-Bromo-2-methyl-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide

Cat. No. B3186545
CAS RN: 1254319-63-5
M. Wt: 262.13 g/mol
InChI Key: VAZHOIQKQXQESB-UHFFFAOYSA-N
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Description

5-Bromo-2-methyl-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide is a chemical compound with the molecular formula C8H8BrNO2S . It has a molecular weight of 262.12 .


Molecular Structure Analysis

The molecular structure of 5-Bromo-2-methyl-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide consists of a benzene ring fused with an isothiazole ring. The isothiazole ring contains a sulfur atom and a nitrogen atom. The molecule also contains a bromine atom attached to the benzene ring and a methyl group attached to the isothiazole ring .

properties

IUPAC Name

5-bromo-2-methyl-3H-1,2-benzothiazole 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2S/c1-10-5-6-4-7(9)2-3-8(6)13(10,11)12/h2-4H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAZHOIQKQXQESB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2=C(S1(=O)=O)C=CC(=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401174802
Record name 1,2-Benzisothiazole, 5-bromo-2,3-dihydro-2-methyl-, 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401174802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1254319-63-5
Record name 1,2-Benzisothiazole, 5-bromo-2,3-dihydro-2-methyl-, 1,1-dioxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1254319-63-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Benzisothiazole, 5-bromo-2,3-dihydro-2-methyl-, 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401174802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of 5-bromo-2,3-dihydro-1,2-benzisothiazole 1,1-dioxide (200 mg, 0.92 mmol) and potassium carbonate (128 mg, 0.92 mmol) in EtOH (2 mL) was added iodomethane (0.2 mL, 3.2 mmol) and the reaction was stirred at room temperature for 18 hours followed by heating to 50° C. for 2 hours. The reaction was cooled, concentrated in vacuo and diluted with DCM (20 mL). The solution was washed with water (20 mL), dried over Na2SO4 and concentrated in vacuo to afford the title compound as a white solid (1.75 g, 83%).
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
128 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0.2 mL
Type
reactant
Reaction Step Two
Yield
83%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Bromo-2-methyl-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide
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5-Bromo-2-methyl-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide
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5-Bromo-2-methyl-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide
Reactant of Route 5
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5-Bromo-2-methyl-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide
Reactant of Route 6
5-Bromo-2-methyl-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide

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